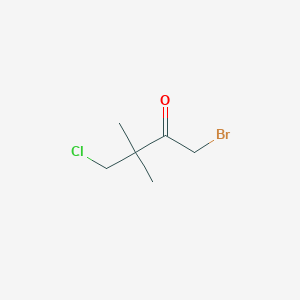
1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . The Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis are some of the advanced methods employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Applications De Recherche Scientifique
1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparaison Avec Des Composés Similaires
1-Acetyl-4-azetidin-3-ylpiperazine dihydrochloride can be compared with other similar compounds, such as:
1-N-Boc-4-(azetidin-3-yl)piperazine: This compound has a similar structure but includes a Boc protecting group.
1-(3-Azetidinyl)piperidine dihydrochloride: This compound has a similar azetidine and piperidine structure.
Pyridinylpiperazines: These compounds contain a pyridine linked to a piperazine ring.
The uniqueness of this compound lies in its specific acetyl and azetidinyl substitutions, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
178312-01-1 |
|---|---|
Formule moléculaire |
C9H19Cl2N3O |
Poids moléculaire |
256.17 g/mol |
Nom IUPAC |
1-[4-(azetidin-3-yl)piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C9H17N3O.2ClH/c1-8(13)11-2-4-12(5-3-11)9-6-10-7-9;;/h9-10H,2-7H2,1H3;2*1H |
Clé InChI |
TXCRMAIIQCCZBH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)C2CNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 6-{[(trifluoromethyl)sulfonyl]oxy}-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B8456347.png)

![n-Tricyclo[3.3.1.0~3,7~]non-3-ylthiourea](/img/structure/B8456370.png)




![3-(4-Chlorophenyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8456398.png)
![Phenyl[4-phenyl-8-(trifluoromethyl)quinolin-3-yl]methanone](/img/structure/B8456401.png)


